molecular formula C20H20ClN3O4S B2873034 2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920169-10-4

2-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2873034
CAS No.: 920169-10-4
M. Wt: 433.91
InChI Key: GXTNSYKYTZXVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H20ClN3O4S. The InChI code for a similar compound, 2-chloro-N-(4-ethoxyphenyl)acetamide, is 1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds related to the specified chemical, showing significant antimicrobial activity against various bacteria and fungi. For instance, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluated for antimicrobial activity, indicating potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

Another pivotal area of application is in anticancer research. Rathish et al. (2012) synthesized novel pyridazinone derivatives with a benzenesulfonamide moiety, demonstrating remarkable activity against various cancer cell lines, including leukemia and non-small cell lung cancer, highlighting its potential as a lead compound for developing new anticancer agents (Rathish et al., 2012).

Oxidation Reactions and Catalysis

The compound has also found application in oxidation reactions and as a component in catalysis. Labinger et al. (1993) explored the oxidation of hydrocarbons by aqueous platinum salts, revealing selective oxidation processes where similar compounds are functionalized, indicating the compound's utility in organic synthesis and industrial applications (Labinger et al., 1993).

Enzyme Inhibition and Biological Potential

Further research delves into enzyme inhibition and the biological potential of derivatives of the specified compound. Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showing significant enzyme inhibition potential against AChE and BChE enzymes, alongside antioxidant activities. These findings suggest its role in developing therapeutic agents against neurodegenerative diseases (Kausar et al., 2019).

Properties

IUPAC Name

2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-2-27-16-9-7-15(8-10-16)18-11-12-20(24-23-18)28-14-13-22-29(25,26)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTNSYKYTZXVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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